molecular formula C11H12N2O B6525991 2-(cyclopentyloxy)pyridine-4-carbonitrile CAS No. 1016889-84-1

2-(cyclopentyloxy)pyridine-4-carbonitrile

Cat. No. B6525991
CAS RN: 1016889-84-1
M. Wt: 188.23 g/mol
InChI Key: TWRNNXFTWJEWHT-UHFFFAOYSA-N
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Description

2-(Cyclopentyloxy)pyridine-4-carbonitrile (CPC) is an organic compound that belongs to the pyridine family. It is a heterocyclic compound with a nitrogen atom in the ring. CPC is a colorless solid that is soluble in water and organic solvents such as ethanol and acetone. The compound has many applications in organic chemistry, such as in the synthesis of other organic compounds and in the study of the mechanism of action of drugs.

Scientific Research Applications

2-(cyclopentyloxy)pyridine-4-carbonitrile has many applications in scientific research. It is used in the synthesis of other organic compounds, such as 2-chloro-4-pyridinecarbonitrile, which is used in the synthesis of drugs. This compound is also used in the study of the mechanism of action of drugs. It is used to study the interaction between drugs and their target proteins, as well as to study the structure and function of enzymes.

Mechanism of Action

2-(cyclopentyloxy)pyridine-4-carbonitrile works by binding to a target protein or enzyme in the body. This binding triggers a reaction that leads to the activation or inhibition of the target protein or enzyme. For example, this compound may bind to an enzyme and inhibit its activity, thus preventing the enzyme from catalyzing a reaction.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, leading to an increased concentration of the drugs in the body. This compound has also been shown to inhibit the activity of enzymes involved in the production of prostaglandins, which are hormones that regulate various physiological processes.

Advantages and Limitations for Lab Experiments

2-(cyclopentyloxy)pyridine-4-carbonitrile has several advantages for use in laboratory experiments. It is a stable compound that is easy to synthesize and use in experiments. It is also non-toxic and has a low cost. However, this compound can be difficult to purify and has a low solubility in water, which can make it difficult to use in experiments.

Future Directions

2-(cyclopentyloxy)pyridine-4-carbonitrile has many potential future applications. It could be used in the development of new drugs and in the study of the structure and function of proteins and enzymes. It could also be used in the design of new materials, such as polymers or catalysts. Additionally, this compound could be used in the development of new analytical methods for the detection of drugs and other compounds.

Synthesis Methods

2-(cyclopentyloxy)pyridine-4-carbonitrile can be synthesized by a variety of methods. One method involves the reaction of 4-cyanopyridine and cyclopentanone in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction is carried out at a temperature of 80-90°C for 4-6 hours, and the resulting product is this compound.

properties

IUPAC Name

2-cyclopentyloxypyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c12-8-9-5-6-13-11(7-9)14-10-3-1-2-4-10/h5-7,10H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWRNNXFTWJEWHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=NC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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